molecular formula C24H26N4O4S2 B2768607 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 941937-26-4

2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2768607
CAS No.: 941937-26-4
M. Wt: 498.62
InChI Key: GKSBQYUPNOLQMD-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked carbamoylmethyl group and an N-[2-(4-methoxyphenyl)ethyl]acetamide moiety. Its design integrates pharmacophores known for bioactivity: the thiazole ring is associated with antimicrobial and anti-inflammatory properties , while the acetamide and methoxyphenyl groups enhance solubility and target specificity .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-16(29)26-18-5-7-19(8-6-18)27-23(31)15-34-24-28-20(14-33-24)13-22(30)25-12-11-17-3-9-21(32-2)10-4-17/h3-10,14H,11-13,15H2,1-2H3,(H,25,30)(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBQYUPNOLQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and case studies.

The compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety contributes significantly to the compound's interaction with biological targets. Research indicates that modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines. For example, the presence of electron-donating groups at specific positions on the phenyl ring has been shown to increase biological activity .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives. For instance:

  • Cytotoxicity Assays : Compounds similar to the target molecule exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxic effects .
  • Mechanisms of Action : The interactions of these compounds with proteins such as Bcl-2 have been investigated through molecular dynamics simulations, revealing that hydrophobic contacts play a crucial role in their activity .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Research indicates that certain thiazole compounds exhibit potent antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Structure-Activity Relationship : The presence of specific substituents on the thiazole ring significantly impacts antimicrobial efficacy, suggesting a tailored approach in drug design .

Study 1: Anticancer Efficacy

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One compound demonstrated selective cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin, highlighting the potential of thiazole derivatives in cancer therapy .

Study 2: Antimicrobial Properties

A comprehensive evaluation of thiazole-based compounds revealed that modifications at the C-2 and N-3 positions enhanced their antiviral and antibacterial activities. For example, compounds with a 2,6-dihalophenyl group showed increased effectiveness against RNA viruses compared to standard treatments .

Data Tables

Activity Type IC50/MIC Values Cell Lines/Bacteria Reference
Cytotoxicity1.61 µg/mLA549 (lung adenocarcinoma)
Cytotoxicity< DoxorubicinNIH/3T3 (mouse embryoblast)
Antibacterial0.125 µg/mLStaphylococcus aureus
AntiviralVarious (up to 0.20 µM)HCV RNA strands

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide have been tested against various bacterial strains and fungi. The results suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antimicrobial agents .

Anticancer Activity

Thiazole derivatives have also shown promise in anticancer applications. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, including breast cancer (MCF7) and colon cancer cells. The mechanism often involves the disruption of cellular signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by antibiotic-resistant organisms .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of thiazole derivatives on various human cancer cell lines. The study utilized assays such as the Sulforhodamine B assay to assess cytotoxicity. Results showed that specific compounds led to significant reductions in cell viability, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs. Triazole/Thiadiazole : The 1,3-thiazole core in the target compound may offer distinct electronic properties compared to triazole or thiadiazole rings in analogs, influencing binding affinity .
  • Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in the target compound likely enhances metabolic stability compared to chlorophenyl groups in ’s analog, which may increase toxicity risks .

Bioactivity Profiles

Anti-Exudative Activity

The triazole-containing analog () demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s thiazole-sulfanyl structure may similarly inhibit inflammatory mediators, though its larger molecular weight (due to the methoxyphenylethyl group) could affect bioavailability .

Antimicrobial Potential

highlights that sulfanyl-acetamide derivatives with aromatic substituents (e.g., 4-methoxyphenyl) exhibit antimicrobial activity. The target compound’s 4-acetamidophenyl group may further enhance bacterial membrane penetration due to increased hydrophobicity .

Protein-Ligand Interactions

Molecular docking studies () suggest that hydrophobic enclosure and hydrogen-bonding motifs are critical for acetamide derivatives’ binding. The target compound’s methoxyphenylethyl chain could participate in hydrophobic interactions, while the thiazole nitrogen may form hydrogen bonds with target enzymes .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the thiazole ring and subsequent coupling of functional groups. Key steps include:
  • Solvent Selection : Dimethylformamide (DMF) or acetonitrile is used to enhance solubility and reactivity .
  • Temperature Control : Reactions are conducted under controlled temperatures (e.g., 60–80°C) to optimize yield and minimize side products .
  • Catalysts : Triethylamine is often employed as a base to facilitate coupling reactions .
    Example workflow:
StepReaction TypeConditions
1Thiazole ring formationDMF, 70°C, 12h
2Sulfanyl group couplingAcetonitrile, RT, 6h
3Final acylationTriethylamine, 60°C, 24h

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR are used to identify proton/carbon environments, confirming the presence of acetamide (δ ~2.1 ppm for CH3) and thiazole rings .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., m/z 523.2 for [M+H]+) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves synthetic byproducts .

Q. What key structural features influence the compound’s biological activity?

  • Methodological Answer : The compound’s activity arises from:
  • Thiazole Core : Facilitates π-π stacking with biological targets .
  • Sulfanyl Linkage : Enhances redox activity and enzyme interaction .
  • Acetamide and Methoxyphenyl Groups : Improve solubility and membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, increasing DMF volume by 20% improved yield by 15% in analogous syntheses .
  • In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling adjustments to pH or temperature .

Q. What strategies address contradictory biological activity data across studies?

  • Methodological Answer :
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm the compound’s specificity for suspected enzymes (e.g., kinase X) .
  • Dose-Response Analysis : Reproduce assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
  • Metabolomic Profiling : LC-MS/MS identifies metabolites that may interfere with activity in certain models .

Q. How can structure-activity relationship (SAR) studies enhance this compound’s efficacy?

  • Methodological Answer :
  • Functional Group Modifications : Replace the methoxyphenyl group with fluorinated analogs to assess impact on binding affinity .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole to evaluate metabolic stability .
    Example SAR table:
DerivativeModificationIC50 (μM)
ParentNone2.1
A-OCH3 → -CF30.8
BThiazole → Oxadiazole5.3

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolves stereochemical uncertainties in crystalline derivatives .
  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm substituent positions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent Screening : Test solubility in a gradient of solvents (e.g., DMSO to hexane) to identify aggregation-prone conditions .
  • Dynamic Light Scattering (DLS) : Detects nanoparticle formation in low-solubility solvents, explaining apparent discrepancies .

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